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Get Quote

The CANTABILE study, a prospective, multicenter, randomized controlled trial, directly compared the

efficacy of canagliflozin (an SGLT?2 inhibitor) and teneligliptin (a DPP-4 inhibitor) in Japanese patients with

type 2 diabetes and metabolic risk factors over 24 weeks [1].

Canagliflozin

Teneligliptin

Efficacy Parameter P-value
/ (SGLT2 Inhibitor)  (DPP-4 Inhibitor)
Composite Outcome: Patients 62.2% of patients 31.3% of patients  0.0004 [1]
with 21 improved metabolic risk
factor (Primary Endpoint)
23% Body Weight Reduction 55.9% of patients 10.5% of patients < 0.0001 [1]
HbA1c Reduction Significant Significant Not Significant (NS)

decrease [2]

Tended to
increase [2]

Energy Intake (Diet)

Homeostatic Model Assessment
for Insulin Resistance (HOMA-IR)

Significantly
reduced [2]

decrease [2]
Significantly

decreased [2]

No significant
change [2]

between groups [2]

Significant
difference between
groups [2]

Significant
difference between
groups [2]
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. Canagliflozin Teneligliptin
Efficacy Parameter o o P-value
(SGLT2 Inhibitor) (DPP-4 Inhibitor)

Liver Function Markers (AST, ALT, Significantly No significant Information missing
y-GTP) reduced [2] change [2]

A subsequent subanalysis of the CANTABILE study provided further insights into dietary intake and body
weight, revealing a paradoxical yet important finding: despite a tendency for increased energy intake, the
canagliflozin group experienced significant weight loss. In contrast, the teneligliptin group reduced energy
intake but did not achieve significant weight loss [2]. This highlights a key differential effect, where the
weight loss from canagliflozin is driven by its mechanism of calorie excretion rather than reduced

consumption.

Experimental Protocol of the CANTABILE Study

The data in the summary table above comes from a robust clinical trial design. Here are the detailed

methodologies for the key experiments cited.

¢ Study Design: Prospective, multicenter, open-label, randomized, parallel-group comparison study
[1].
e Participants: 162 Japanese patients with type 2 diabetes and one or more metabolic risk factors
(obesity, hypertension, or dyslipidemia) [1].
¢ Intervention: Patients were randomized to receive either:
o Canagliflozin: 100 mg once daily, with potential escalation to 300 mg [2].
o Teneligliptin: 20 mg once daily, with potential increase to 40 mg [2].
¢ Treatment Duration: 24 weeks [1].
e Primary Endpoint. Composite percentage of subjects who experienced an improvement in at least
one metabolic risk factor (obesity, hypertension, dyslipidemia) after 24 weeks [1].
e Key Secondary Endpoints:
o Change from baseline in HbAlc, body weight, and HOMA-IR [2].
o Energy and nutrient intake assessed using the brief-type self-administered diet history
questionnaire (BDHQ), a validated tool in the Japanese population [2].
e Analysis: The Full Analysis Set (FAS) population, which included all patients with at least one post-
baseline data point, was used for analysis [2].
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Mechanisms of Action and Signaling Pathways

The differing efficacy profiles of these two drug classes stem from their distinct mechanisms of action,

which target different physiological pathways to lower blood glucose.
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This diagram illustrates the distinct pathways through which DPP-4 inhibitors and SGLT?2 inhibitors operate.
The different mechanisms explain the efficacy profiles: both classes lower blood glucose, but the SGLT2
inhibitor's action in the kidney independently leads to weight loss and calorie excretion, aligning with the

clinical data from the CANTABILE study [2] [3] [4].

Key Takeaways for Research and Development
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¢ Mechanistic Differentiation: While both classes provide glycemic control, SGLT2 inhibitors offer
additional benefits of weight loss and blood pressure reduction, which are crucial for managing
metabolic syndrome [1] [3].

¢ Clinical Trial Design: The CANTABILE study highlights the importance of evaluating composite
metabolic endpoints and objective measures like the BDHQ to fully capture a drug's impact.

¢ Future Directions: Research is exploring the use of advanced computational models, like neuro-
symbolic Al, to discover and optimize safer, more effective DPP-4 inhibitors [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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